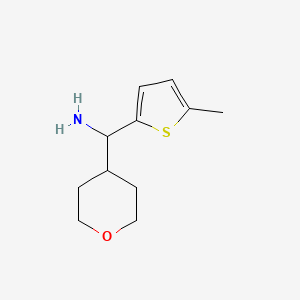
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine is a chemical compound with the molecular formula C11H17NOS It is characterized by the presence of a thiophene ring substituted with a methyl group and a tetrahydropyran ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene and methanamine derivatives.
Scientific Research Applications
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a phenyl group instead of a thiophene ring.
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a tetrahydropyran ring but with different substituents.
Uniqueness
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine is unique due to the presence of both a thiophene ring and a tetrahydropyran ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Introduction
The compound (5-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine , with the molecular formula C11H17NOS, is an organic molecule notable for its unique structural features that combine a thiophene ring and a tetrahydropyran moiety. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Thiophene Ring : A five-membered aromatic ring containing sulfur, which can influence electronic properties and reactivity.
- Tetrahydropyran Moiety : A six-membered ring that contributes to the compound's overall stability and potential interactions with biological targets.
- Methanamine Group : This functional group provides sites for further chemical modifications, enhancing the compound's versatility in medicinal chemistry.
Pharmacological Properties
Case Studies
- Cell Viability Studies : In a controlled study, the viability of cultured cells was assessed after exposure to the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations could induce apoptosis or necrosis in target cells .
- Antioxidant Efficacy : Another study highlighted the ability of related compounds to scavenge free radicals effectively. The antioxidant activity was quantified using assays that measure the reduction of reactive oxygen species (ROS), demonstrating a protective effect against oxidative damage .
- Comparative Analysis with Similar Compounds : Research comparing this compound with other thiophene-containing compounds revealed that structural modifications significantly impact biological activity. Compounds with similar scaffolds exhibited varying degrees of antimicrobial and cytotoxic effects based on their substituents and functional groups .
Data Tables
| Property | Observation |
|---|---|
| Molecular Weight | 211.33 g/mol |
| Antioxidant Activity | Effective scavenging of free radicals |
| Cytotoxicity | Dose-dependent reduction in cell viability |
| Antimicrobial Activity | Potential against various bacterial strains |
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
(5-methylthiophen-2-yl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C11H17NOS/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11H,4-7,12H2,1H3 |
InChI Key |
PPJLYNZEHLCBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















